molecular formula C9H12N2O2 B13459656 (2R)-2-hydroxy-3-phenylpropanehydrazide

(2R)-2-hydroxy-3-phenylpropanehydrazide

Cat. No.: B13459656
M. Wt: 180.20 g/mol
InChI Key: QVILKFDBSQLEHD-MRVPVSSYSA-N
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Description

(2R)-2-hydroxy-3-phenylpropanehydrazide is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-hydroxy-3-phenylpropanehydrazide typically involves the reaction of (2R)-2-hydroxy-3-phenylpropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired enantiomer. The reaction can be represented as follows:

(2R)-2-hydroxy-3-phenylpropanoic acid+hydrazineThis compound+water\text{(2R)-2-hydroxy-3-phenylpropanoic acid} + \text{hydrazine} \rightarrow \text{this compound} + \text{water} (2R)-2-hydroxy-3-phenylpropanoic acid+hydrazine→this compound+water

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of catalysts and specific solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-hydroxy-3-phenylpropanehydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The hydrazide group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Formation of (2R)-2-oxo-3-phenylpropanehydrazide.

    Reduction: Formation of (2R)-2-amino-3-phenylpropanehydrazide.

    Substitution: Formation of (2R)-2-chloro-3-phenylpropanehydrazide.

Scientific Research Applications

(2R)-2-hydroxy-3-phenylpropanehydrazide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxy-3-phenylpropanehydrazide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxy-3-phenylpropanehydrazide
  • (2R)-2-amino-3-phenylpropanehydrazide
  • (2R)-2-oxo-3-phenylpropanehydrazide

Uniqueness

(2R)-2-hydroxy-3-phenylpropanehydrazide is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer (2S)-2-hydroxy-3-phenylpropanehydrazide. The presence of both hydroxyl and hydrazide functional groups also allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-2-hydroxy-3-phenylpropanehydrazide

InChI

InChI=1S/C9H12N2O2/c10-11-9(13)8(12)6-7-4-2-1-3-5-7/h1-5,8,12H,6,10H2,(H,11,13)/t8-/m1/s1

InChI Key

QVILKFDBSQLEHD-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NN)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NN)O

Origin of Product

United States

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